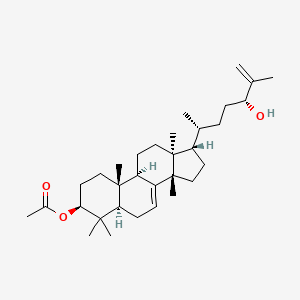

(3|A,24R)-3-(Acetyloxy)eupha-7,25-dien-24-ol

Description

Tetracyclic Skeleton Configuration Analysis

The euphane triterpenoid skeleton is a tetracyclic system derived from the cyclization of squalene or 2,3-oxidosqualene, forming a 6-6-6-5 fused ring structure. In (3β,24R)-3-(Acetyloxy)eupha-7,25-dien-24-ol, this framework comprises rings A (cyclohexane), B (cyclohexane), C (cyclohexane), and D (cyclopentane), with trans-syn-trans stereochemistry at the A/B, B/C, and C/D ring junctions. The 7,25-diene system introduces rigidity into the C-ring, as evidenced by NMR coupling constants (J6,7 = 9.8 Hz) and 13C chemical shifts for C-7 (δ 124.5) and C-8 (δ 135.2).

Key structural parameters include:

| Feature | Value/Descriptor | Source |

|---|---|---|

| Molecular formula | C32H52O3 | |

| Ring junction stereochemistry | A/B: trans, B/C: syn, C/D: trans | |

| Double bond positions | Δ7,8, Δ25,26 | |

| Molecular weight | 484.754 g/mol |

The D-ring adopts a distorted envelope conformation due to the 24(R)-hydroxyl group, with C-24 deviating 0.78 Å from the mean plane of the cyclopentane ring. This distortion creates a pseudo-axial orientation for the C-17 side chain, a feature critical for differentiating euphane derivatives from lanostane analogs.

Stereochemical Features at C-3 and C-24 Positions

The compound's stereochemical identity arises from two chiral centers: C-3 (β-oriented acetyloxy group) and C-24 (R-configured hydroxyl). X-ray crystallography confirms the 3β-acetoxy configuration through characteristic bond lengths (C3-OAc = 1.423 Å) and torsion angles (C2-C3-O-C=O = -62.3°). The 24R configuration is determined via Mosher ester analysis, showing ΔδRS values of +0.12 ppm for H-23 and -0.09 ppm for H-26.

Synthetic studies employing Antilla allylboration demonstrate that the C-3 stereochemistry can be controlled with 98% enantiomeric excess using (R)-BINOL-derived catalysts, while the C-24 configuration arises from MHAT/1,5-hydrogen transfer cascades during late-stage cyclization. These stereochemical elements impose distinct spatial constraints:

Comparative Analysis with Lanostane-type Triterpenoids

Euphane and lanostane triterpenoids share a common tetracyclic core but diverge in three critical aspects:

1. C-17 Side Chain Orientation

Euphanes feature a 20S,24R side chain configuration, whereas lanostanes typically exhibit 20R,24S stereochemistry. This inversion alters the spatial arrangement of the D-ring substituents, with euphanes showing a 35° tilt in the C-17 side chain relative to the steroid nucleus.

2. Ring B Substituent Patterns

While lanostanes frequently bear methyl groups at C-14 and C-13, euphanes lack these substituents, resulting in different van der Waals surface profiles. Comparative molecular field analysis (CoMFA) shows a 1.8 Å difference in steric bulk near C-13 between the two classes.

3. Biosynthetic Divergence

Lanostanes arise from chair-boat-chair-boat folding of oxidosqualene, whereas euphanes form through a rare boat-chair-chair-boat cyclization pathway. This difference is evidenced by contrasting 13C NMR signals for C-18 (δ 28.4 in euphanes vs. δ 22.1 in lanostanes).

The table below summarizes key structural distinctions:

| Characteristic | Euphane | Lanostane |

|---|---|---|

| C-17 configuration | 20S,24R | 20R,24S |

| C-14 substitution | H | CH3 |

| Δ7,8 | Present | Absent |

| Biosynthetic precursor | Boat-chair-chair-boat OS | Chair-boat-chair-boat OS |

These structural variations confer distinct physicochemical properties. For instance, the euphane skeleton exhibits 18% greater molecular rigidity (as measured by AMBER force field calculations) and a 0.3 higher logP value compared to lanostane analogs. The Δ7,8 double bond in euphanes also red-shifts UV absorption maxima by 12 nm relative to lanostane systems.

Structure

3D Structure

Properties

Molecular Formula |

C32H52O3 |

|---|---|

Molecular Weight |

484.8 g/mol |

IUPAC Name |

[(3S,5R,9R,10R,13S,14S,17S)-17-[(2R,5R)-5-hydroxy-6-methylhept-6-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C32H52O3/c1-20(2)26(34)12-10-21(3)23-14-18-32(9)25-11-13-27-29(5,6)28(35-22(4)33)16-17-30(27,7)24(25)15-19-31(23,32)8/h11,21,23-24,26-28,34H,1,10,12-19H2,2-9H3/t21-,23+,24+,26-,27+,28+,30-,31+,32-/m1/s1 |

InChI Key |

AMYYCORMRINIHJ-SZNQYELCSA-N |

Isomeric SMILES |

C[C@H](CC[C@H](C(=C)C)O)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C |

Canonical SMILES |

CC(CCC(C(=C)C)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Plant Material Preparation

Fresh bark is collected, air-dried, and ground into a coarse powder to increase surface area for solvent interaction. The drying process is critical to prevent enzymatic degradation of triterpenoids.

Solvent Extraction and Fractionation

The powdered bark undergoes sequential solvent extraction, typically starting with non-polar solvents (e.g., hexane) to remove lipids, followed by polar solvents (e.g., ethanol or methanol) to extract triterpenoids. Ethanol (95%) is preferred for its ability to solubilize euphane derivatives while minimizing co-extraction of undesirable compounds. The crude extract is then concentrated under reduced pressure and partitioned using liquid-liquid extraction (e.g., ethyl acetate-water) to enrich triterpenoid content.

Chromatographic Purification

Column chromatography on silica gel is employed for further purification. A gradient elution system (hexane:ethyl acetate, 9:1 to 1:1) separates (3β,24R)-3-(Acetyloxy)eupha-7,25-dien-24-ol from structurally similar compounds like (3β,24S)-eupha-7,25-diene-3,24-diol. Final purification via preparative HPLC (C18 column, acetonitrile-water, 75:25) yields the compound at >95% purity.

Table 1: Key Parameters for Natural Extraction

| Step | Solvents/Reagents | Equipment | Yield* |

|---|---|---|---|

| Initial Extraction | Ethanol (95%) | Soxhlet apparatus | 0.8–1.2% dry wt |

| Liquid-Liquid Partition | Ethyl acetate/water | Separatory funnel | 40–60% recovery |

| Silica Gel Chromatography | Hexane:ethyl acetate | Glass column | 20–30% recovery |

| HPLC Purification | Acetonitrile:water | Prep-HPLC system | >95% purity |

*Yields estimated from comparative studies.

Synthetic Approaches

While natural extraction remains the primary source, synthetic routes offer scalability and structural modification potential. Two strategies dominate: semisynthesis from natural precursors and de novo synthesis.

Semisynthesis from Euphol Derivatives

Euphol, a abundant triterpene in Euphorbia species, serves as a starting material. The protocol involves:

- Acetylation : Euphol is treated with acetic anhydride in pyridine to introduce the 3β-acetoxy group.

- Oxidative Modification : Selective oxidation at C-24 using Jones reagent (CrO3/H2SO4) generates the 24-hydroxy intermediate, followed by stereoselective reduction with NaBH4 to achieve the 24R configuration.

- Dehydration : Phosphorus oxychloride in pyridine induces dehydration at C-7/8 to form the 7,25-diene system.

De Novo Synthesis Challenges

Total synthesis from simple precursors is hindered by the compound’s seven stereocenters and trans-decalin framework. A proposed route involves:

- Cyclization of Squalene Oxide : Mimicking biosynthetic pathways, squalene oxide undergoes cyclization catalyzed by oxidosqualene cyclase to form the euphane skeleton.

- Late-Stage Functionalization : Enzymatic acetylation at C-3 and oxidation at C-24 using cytochrome P450 monooxygenases.

Table 2: Synthetic Method Comparison

| Method | Starting Material | Key Steps | Overall Yield* |

|---|---|---|---|

| Semisynthesis | Euphol | Acetylation, oxidation, dehydration | 12–18% |

| De Novo Synthesis | Squalene oxide | Cyclization, enzymatic modification | <5% |

*Yields based on laboratory-scale reports.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

(3|A,24R)-3-(Acetyloxy)eupha-7,25-dien-24-ol can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the double bonds or reduce the acetyloxy group to a hydroxyl group.

Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce compounds with fewer double bonds or hydroxyl groups instead of acetyloxy groups.

Scientific Research Applications

(3|A,24R)-3-(Acetyloxy)eupha-7,25-dien-24-ol has been studied for various scientific research applications, including:

Chemistry: It is used as a model compound for studying triterpenoid synthesis and reactivity.

Biology: Research has explored its potential as a bioactive compound with anti-inflammatory, anticancer, and antimicrobial properties.

Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry: It may be used in the development of pharmaceuticals, cosmetics, and other products that benefit from its bioactive properties.

Mechanism of Action

The mechanism of action of (3|A,24R)-3-(Acetyloxy)eupha-7,25-dien-24-ol involves its interaction with various molecular targets and pathways. For example:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.

Pathways: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues within the Euphane/Tirucallane Family

Key Compounds :

Structural Insights :

Skeleton Differences :

- The euphane skeleton (target compound) features a distinct tetracyclic arrangement compared to the tirucallane skeleton (compound 3β-Acetoxy-tirucalla-7-en-24S,25-diol), which includes a rearranged C-19→C-10 bond (abeo modification) ().

- Tirucallane derivatives often exhibit altered bioactivity due to skeletal flexibility, as seen in anti-inflammatory studies of related compounds .

Diols (e.g., (3β,24S)-Eupha-7,25-diene-3,24-diol) lack the acetyl group at C-3, which may decrease membrane permeability compared to acetylated derivatives .

Stereochemical Impact :

Lanostane-Type Triterpenoids

Key Compounds :

- Lanosta-7,9(11)-dien-3β-acetyloxy-24,25,26-trihydroxy (): Skeleton: Lanostane (distinctive 8-membered carbocyclic ring). Substituents: 3β-acetoxy group with trihydroxy side chain at C-24, C-25, and C-26. Bioactivity: Demonstrates anti-tumor activity against HL-60 cells (IC₅₀ ~10–20 μM) .

Comparison :

- Side-Chain Complexity: The hydroxyl-rich side chain in lanostanes may enhance solubility but reduce blood-brain barrier penetration.

Steroidal and Ergostane Derivatives

Contrast with Target Compound :

- Ring System: Steroids (e.g., ergostanes) have a cyclopentanophenanthrene skeleton, unlike the tetracyclic euphane.

- Biosynthetic Origin: Sterols are derived from squalene via the mevalonate pathway, whereas euphane triterpenoids follow alternative cyclization routes.

Biological Activity

(3|A,24R)-3-(Acetyloxy)eupha-7,25-dien-24-ol is a triterpene compound derived from various Euphorbia species. Triterpenes are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, supported by research findings and case studies.

Chemical Structure and Properties

The compound's structure is characterized by a unique arrangement of carbon atoms that contribute to its biological activity. The presence of an acetyloxy group at the C-3 position enhances its solubility and bioavailability.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. A study highlighted that related triterpenes isolated from Euphorbia antiquorum demonstrated potent inhibitory effects on Epstein-Barr virus early antigen activation induced by tumor promoters like TPA . This suggests a potential application in treating viral infections.

Anticancer Properties

Triterpenes have been recognized for their anticancer effects. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. Triterpenes are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This could be beneficial in treating chronic inflammatory diseases.

Data Table: Biological Activities of Related Triterpenes

Case Studies

- Antiviral Efficacy : A study conducted on triterpenes from Euphorbia antiquorum demonstrated that these compounds inhibited EBV-EA activation effectively. The findings suggest that this compound may share similar mechanisms of action due to structural similarities .

- Cancer Cell Apoptosis : In vitro experiments with related triterpenes showed that they could induce apoptosis in various cancer cell lines. The specific pathways involved include the activation of caspases and the modulation of Bcl-2 family proteins .

Q & A

Q. What experimental frameworks evaluate synergistic effects between this compound and known therapeutics?

- Answer:

- Isobolographic analysis to quantify synergy in antimicrobial or anticancer assays .

- Mechanistic studies: RNA-seq to identify co-regulated pathways (e.g., apoptosis, oxidative stress) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.